2-Mercapto-4,6-dimethylnicotinamide
Description
2-Mercapto-4,6-dimethylpyrimidine (CAS: 22325-27-5) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol . It is synthesized via condensation of thiourea with acetylacetone in the presence of hydrochloric acid, yielding 80% of the hydrochloride intermediate, which is neutralized to produce the free thiol . The compound exhibits tautomerism due to the thiol (-SH) group at the 2-position, enabling reactivity in carboxyl activation and nucleophilic substitution reactions . Applications include its use as a carboxyl-activating agent in esterification and aminolysis reactions , and as a precursor for antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHWHVTEYTPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Chemistry
2-Mercapto-4,6-dimethylnicotinamide serves as a crucial building block in the synthesis of more complex organic molecules. Its mercapto group allows for nucleophilic substitution reactions, making it valuable in the development of various chemical compounds. The synthesis typically involves reacting 4,6-dimethylnicotinamide with thiolating agents under basic conditions, often using polar solvents like ethanol at elevated temperatures.
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and antioxidant properties . Studies have shown its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents . Furthermore, the compound's ability to modulate oxidative stress pathways positions it as a candidate for therapeutic applications in diseases linked to oxidative damage.
Medical Applications
Therapeutic Potential
The exploration of this compound as a therapeutic agent is ongoing. Preliminary studies suggest its efficacy in treating conditions such as cancer and infectious diseases. Its mechanism of action involves interactions with specific molecular targets related to redox balance and apoptosis regulation . For instance, a study highlighted its role in enhancing the activity of certain drugs against Mycobacterium tuberculosis, demonstrating significant antibacterial effects at low concentrations .
Industrial Uses
Material Science and Development
In industrial contexts, this compound is utilized in the development of new materials. Its properties are leveraged in creating specialty chemicals and polymers with enhanced thermal stability and resistance to degradation. This application benefits industries requiring durable materials .
Case Studies
Several case studies illustrate the compound's diverse applications:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of this compound against pathogenic strains. Results indicated that modifications to the alkyl group significantly enhanced antimicrobial activity, supporting its use in drug development for infectious diseases .
- Therapeutic Research : Investigations into the compound's therapeutic potential have revealed promising results in cancer treatment protocols. By acting on specific cellular pathways, it may enhance the efficacy of existing cancer therapies .
- Material Development : Research into polymer formulations incorporating this compound has shown improvements in material properties essential for industrial applications. This has implications for sectors such as electronics and construction where material durability is critical .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Spectroscopic and Physicochemical Properties
Q & A
Q. How can systematic reviews or meta-analyses strengthen the interpretation of fragmented data on this compound’s pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
